molecular formula C13H20N4O B7052932 1-[3-(Pyrazin-2-ylamino)propyl]azepan-2-one

1-[3-(Pyrazin-2-ylamino)propyl]azepan-2-one

Cat. No.: B7052932
M. Wt: 248.32 g/mol
InChI Key: QUGUMGHUENNQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Pyrazin-2-ylamino)propyl]azepan-2-one is a heterocyclic compound that contains both pyrazine and azepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Pyrazin-2-ylamino)propyl]azepan-2-one typically involves the reaction of pyrazine derivatives with azepane intermediates. One common method involves the nucleophilic substitution reaction where a pyrazine derivative reacts with an azepane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Pyrazin-2-ylamino)propyl]azepan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

1-[3-(Pyrazin-2-ylamino)propyl]azepan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(Pyrazin-2-ylamino)propyl]azepan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it may inhibit bacterial enzymes, thereby exerting its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Pyrazin-2-ylamino)propyl]azepan-2-one is unique due to its specific combination of pyrazine and azepane rings, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(pyrazin-2-ylamino)propyl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c18-13-5-2-1-3-9-17(13)10-4-6-15-12-11-14-7-8-16-12/h7-8,11H,1-6,9-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGUMGHUENNQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CCCNC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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